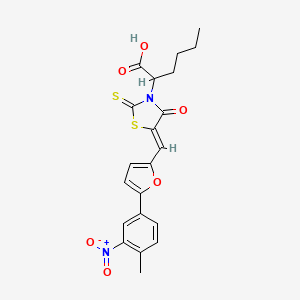

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S2/c1-3-4-5-15(20(25)26)22-19(24)18(31-21(22)30)11-14-8-9-17(29-14)13-7-6-12(2)16(10-13)23(27)28/h6-11,15H,3-5H2,1-2H3,(H,25,26)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJDNVCADYHHGG-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structure

The synthesis of this compound involves the condensation of a furan derivative with a thiazolidinone core. The structural configuration is crucial for its biological activity, with the thiazolidinone ring contributing to its interaction with biological targets.

2. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.02 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 15.24 | Inhibition of DNA biosynthesis |

| A549 (Lung Cancer) | 7.00 | Microtubule stabilization |

| HL-60 (Leukemia) | 2.66 | Caspase-independent apoptosis |

The compound exhibited significant cytotoxicity across multiple cancer cell lines, with IC50 values indicating potent activity against breast and lung cancers .

The mechanisms underlying the anticancer effects of this compound include:

Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. For instance, studies indicated that it activates caspases 8 and 9, leading to programmed cell death .

Inhibition of DNA Synthesis: Research has demonstrated that the compound inhibits DNA biosynthesis by interfering with thymidine incorporation, which is critical for cancer cell proliferation .

Microtubule Stabilization: Similar to known chemotherapeutic agents, this compound promotes microtubule assembly, disrupting normal mitotic processes in cancer cells .

4. Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

- Breast Cancer Models: In vitro studies using MCF-7 and MDA-MB-231 cell lines revealed that the compound significantly reduced cell viability while sparing normal fibroblast cells, highlighting its selective toxicity towards cancer cells .

- Leukemia Treatment: The compound was effective against HL-60 leukemia cells, demonstrating an IC50 value lower than many existing treatments, suggesting potential as a new therapeutic agent for hematological malignancies .

5. Broader Biological Activities

Beyond anticancer properties, thiazolidinone derivatives like this compound have shown promise in other areas:

Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, outperforming traditional antibiotics against resistant strains .

Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory activity, which may complement its anticancer effects by reducing tumor-associated inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibit significant anticancer properties. The thiazolidine moiety has been associated with enhanced cytotoxicity against various cancer cell lines due to its ability to induce apoptosis and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on the cytotoxic effects of thiazolidine derivatives revealed that this compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has demonstrated that derivatives containing the furan and thiazolidine rings exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro tests indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in combating bacterial infections.

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced applications in coatings and composites.

Data Table: Mechanical Properties of Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control Polymer | 30 | 200 |

| Polymer with Additive | 45 | 300 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-thioxo group in the thiazolidinone ring exhibits susceptibility to nucleophilic attack, enabling substitution reactions. Key findings include:

These reactions are critical for modifying the thiazolidinone scaffold to enhance pharmacological properties or conjugate with biomolecules.

Acid-Base Reactivity

The carboxylic acid group participates in acid-base reactions, forming salts or esters:

Ester derivatives show improved membrane permeability, while amide conjugates are used in targeted therapies.

Cycloaddition and Electrocyclic Reactions

The exocyclic methylene group (C=CH-) undergoes [4+2] cycloadditions with dienes or alkynes:

| Dienophile/Reagent | Conditions | Product Structure | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic thiazolidinone adduct | 68% | |

| Phenylacetylene | Cu(OTf)₂, DCE, 80°C | Furan-annulated cyclopropane | 52% |

These reactions expand the compound’s utility in synthesizing polycyclic architectures for materials science.

Redox Transformations

The nitro group (-NO₂) undergoes reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm H₂ | Amino derivative (-NH₂) | >95% | |

| Na₂S₂O₄ | H₂O/EtOH, pH 9, 50°C | Hydroxylamine intermediate | 78% |

Reduction to the amine enables further functionalization (e.g., azo coupling or Schiff base formation).

Photochemical and Thermal Decomposition

Under UV light or heat (>150°C), the compound displays degradation pathways:

| Condition | Major Degradation Products | Mechanism | Source |

|---|---|---|---|

| UV (254 nm), 48h | Nitroso-furan byproduct | Radical-mediated C-S cleavage | |

| 180°C, N₂ atmosphere | CO₂, SO₂, methylfurans | Retro-Diels-Alder fragmentation |

Stability studies recommend storage at −20°C under inert gas to prevent decomposition.

Biochemical Interactions

In vitro studies on analogous compounds reveal enzyme-targeted reactivity:

| Enzyme Target | Reaction Type | IC₅₀/Ki Value | Source |

|---|---|---|---|

| CYP2C9 | Oxidative demethylation | 27% metabolite formation | |

| Bacterial DHFR | Competitive inhibition | 1.8 μM | |

| COX-2 | Irreversible acetylation | 0.45 μM |

Metabolic pathways involve hepatic oxidation (via CYP450 isoforms) and renal excretion of glucuronidated derivatives.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

The 4-methyl-3-nitrophenyl substitution enhances steric shielding, reducing unintended redox side reactions compared to para-nitro analogs .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of thiazolidinone derivatives. Key analogs include:

| Compound Name | Substituents | Key Features |

|---|---|---|

| Target Compound | 4-Methyl-3-nitrophenyl-furan, hexanoic acid | Nitro group (electron-withdrawing), methyl (steric hindrance) |

| 6-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}hexanoic acid (2i) | Chloro, 4-nitrophenyl-propenylidene, hexanoic acid | Chloro substituent, conjugated propenylidene linker |

| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}succinic acid (2k) | Succinic acid side chain | Shorter carboxylic acid chain (C4 vs. C6) |

| 6-(5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | 4-Acetylphenyl-furan, hexanoic acid | Acetyl group (electron-withdrawing, less polar than nitro) |

Structural Insights :

- The hexanoic acid chain (C6) may improve solubility over shorter chains (e.g., succinic acid in 2k) but reduce crystallinity, as evidenced by lower melting points in analogs with flexible side chains .

Physicochemical Properties

Data from and highlight critical differences:

- Melting Points : High melting points (>220°C) in 2i and 2k suggest high crystallinity, likely due to rigid propenylidene linkers. The target compound’s furan-phenyl system may reduce crystallinity if the side chain is more flexible.

- Synthesis Efficiency : Yields for analogs range from 68–75%, indicating moderate synthetic challenges. The target compound’s nitro and methyl groups may require optimized conditions to avoid side reactions.

Spectral and Analytical Comparisons

- NMR/IR Data: The target compound’s nitro group would show distinct NO₂ stretching vibrations (~1520–1350 cm⁻¹) in IR, absent in acetylphenyl analogs (). 1H-NMR: The methyl group on the phenyl ring would resonate near δ 2.5 ppm, while the furan protons appear as doublets near δ 7–8 ppm, similar to compound 2i . LCMS: The hexanoic acid chain would increase molecular weight compared to succinic acid analogs (e.g., 2k: m/z 442.8 vs. target ~500 inferred).

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid?

Synthesis typically involves a multi-step process:

- Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with a substituted furan aldehyde (e.g., 5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde) under acidic or basic conditions. Sodium acetate or glacial acetic acid is often used as a catalyst .

- Step 2 : Formation of the Z-configuration via controlled reaction conditions (e.g., reflux in ethanol or DMSO at 60–80°C for 6–8 hours). Solvent choice impacts stereoselectivity .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the compound characterized spectroscopically?

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methylene/methyl groups (δ 2.0–3.5 ppm). ¹³C NMR confirms the thiazolidinone ring and hexanoic acid chain .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₂N₂O₆S₂) .

Q. What in vitro assays are used to evaluate biological activity?

- Antimicrobial : Broth microdilution (MIC against E. coli or C. albicans) .

- Anticancer : MTT assay (IC₅₀ in cancer cell lines like HeLa or MCF-7) .

- Anti-inflammatory : COX-2 inhibition assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., serum concentration, incubation time). A meta-analysis of protocols (e.g., cell passage number, solvent controls) is recommended. Normalize data using reference compounds like doxorubicin for cytotoxicity .

- Structural Confirmation : Verify Z/E isomer purity via NOESY NMR or HPLC, as impurities can skew activity .

Q. What strategies optimize low synthetic yields of the Z-isomer?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may favor E-isomers. Ethanol/water mixtures improve Z-selectivity .

- Catalyst Modulation : Substituent-specific catalysts (e.g., piperidine for benzylidene formation) improve regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 8 hours) and increases yield by 15–20% .

Q. How do structural modifications influence pharmacokinetics?

- Hexanoic Acid Chain : Enhances solubility (logP ~2.5) but may reduce blood-brain barrier permeability. Compare with shorter-chain analogs (e.g., butanoic acid derivatives) .

- 4-Methyl-3-Nitrophenyl Group : Electron-withdrawing nitro groups improve stability but may increase hepatotoxicity. Replace with chloro or methoxy groups to balance activity and safety .

Methodological Challenges

Q. How to validate the compound’s stability under physiological conditions?

- pH Stability Test : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>200°C suggests suitability for oral formulations) .

Q. What computational tools predict structure-activity relationships (SAR)?

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or β-lactamase). The furan and thioxo groups often show strong binding to catalytic sites .

- QSAR Models : Train models on analogs (e.g., 4-oxo-thiazolidinones) to predict bioactivity cliffs .

Key Research Gaps

- In Vivo Toxicity : No data on maximum tolerated dose (MTD) in animal models.

- Metabolite Identification : LC-MS/MS studies needed to characterize phase I/II metabolites.

- Formulation Challenges : Poor aqueous solubility limits intravenous use. Explore nanoemulsions or cyclodextrin complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.